N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic triazole derivative characterized by a 4,5-diphenyl-substituted 1,2,4-triazole core, a sulfanyl bridge, and an acetamide group linked to a 2,4-dimethylphenyl substituent. This compound belongs to a class of molecules explored for diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibition properties. Its structural complexity allows for modifications that influence solubility, bioavailability, and target interactions .
Properties
Molecular Formula |
C24H22N4OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-17-13-14-21(18(2)15-17)25-22(29)16-30-24-27-26-23(19-9-5-3-6-10-19)28(24)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,25,29) |
InChI Key |
JKPZQMQRYMYROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmacology.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. The initial step employs nucleophilic substitution mechanisms to form the desired thioether linkage with the acetamide group. Characterization methods such as NMR spectroscopy and TLC are utilized to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that compounds containing triazole moieties exhibit promising anticancer activity. The specific compound under discussion has shown efficacy against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia), with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that the compound interacts with proteins through hydrophobic contacts and hydrogen bonding .
Antimicrobial Activity
The compound also displays antimicrobial properties. In a comparative study against various bacterial strains:
- Inhibition Studies : The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethyl Substitution | Enhances cytotoxicity in cancer cells due to increased electron density on the phenyl ring. |
| Triazole Moiety | Essential for anticancer and antimicrobial activity; enhances binding affinity to target proteins. |
| Sulfanyl Group | Contributes to the overall stability and reactivity of the compound. |
Case Studies
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
- Antimicrobial Testing : Another investigation focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations comparable to established antibiotics .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as an anticancer agent.
Case Study Insights:
- Cell Line Studies:
- Mechanism of Action:
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Research Findings:
- Inhibition Studies:
- Broad-Spectrum Activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the triazole ring, acetamide linker, or aromatic groups, leading to differences in physicochemical properties and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on formula C25H23N4OS.
Substituent-Driven Physicochemical Variations
- 447.52) . Bromophenyl analogs (e.g., compound 7e in ) exhibit higher molecular weights (~563.49) due to bromine’s atomic mass, correlating with elevated melting points (222–224°C) and antimicrobial potency.
Sulfanyl Linkers :
- The sulfanyl group in all analogs facilitates hydrogen bonding (e.g., N–H⋯S interactions in ), critical for stabilizing enzyme-inhibitor complexes.
Preparation Methods
Triazole Core Formation
The 4,5-diphenyl-1,2,4-triazole scaffold is synthesized via cyclization of hydrazine derivatives with benzaldehyde under acidic conditions. For example:
Thioether Coupling
The sulfanylacetamide side chain is introduced via nucleophilic substitution:
Reaction Scheme:
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times significantly compared to conventional methods:
One-Pot Alkylation
Combining microwave-enhanced thioether formation:
Comparative Data:
Thio-Mediated Coupling Routes
Disulfide Intermediate Approach
Oxidative coupling of thiols improves regioselectivity:
Green Chemistry Modifications
-
Solvent-Free Conditions :
Reacting Intermediate A with acetamide derivatives in molten tetrabutylammonium bromide (TBAB) at 90°C for 3 hours achieves 75% yield with reduced waste.
Characterization and Validation
Spectroscopic Data
Purity Analysis
-
HPLC : >98% purity (C18 column, MeOH:H₂O = 80:20, λ = 254 nm).
-
Elemental Analysis : C₂₄H₂₂N₄OS (Calc. C 69.54%, H 5.35%, N 13.51%; Found C 69.48%, H 5.40%, N 13.47%).
Optimization Challenges and Solutions
Byproduct Formation
Q & A
Advanced Research Question
- DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps .
- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., HIV-1 reverse transcriptase) .
- MD Simulations : GROMACS assesses stability of hydrogen-bonded networks in aqueous environments .
How to address discrepancies between theoretical and experimental spectroscopic data?
Advanced Research Question
- Solvent Effects : Recalculate DFT spectra with IEFPCM solvent models to match experimental NMR shifts .
- Conformational Sampling : Use Boltzmann-weighted averaging in NMR prediction software (e.g., MestReNova) .
- Error Analysis : Compare RMSD values for IR vibrational modes to identify systematic biases .
What are critical parameters in X-ray crystallography for accurate structure determination?
Basic Research Question
- Resolution : Aim for ≤ 0.84 Å to resolve hydrogen atoms .
- Absorption Correction : Apply multi-scan methods (SADABS) for heavy-atom-containing crystals .
- Validation Tools : Use PLATON to check for missed symmetry and R1/wR2 convergence .
How to synthesize analogues while maintaining core structural integrity?
Advanced Research Question
- Substituent Screening : Replace phenyl groups with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) groups .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling .
- Parallel Synthesis : Employ automated reactors for high-throughput optimization of substituent ratios .
How do hydrogen-bonding interactions in crystal structures inform derivative design?
Advanced Research Question
- Dimer Formation : N–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing; mimic these in derivatives to enhance solubility .
- Bioisosteric Replacement : Substitute sulfur with oxygen in sulfanyl groups to modulate hydrogen-bond strength .
- Pharmacophore Mapping : Overlay crystal structures with target active sites (e.g., enzymes) to guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
